(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bistramide A is a marine natural product originally isolated from the ascidian Lissoclinum bistratum. It is known for its potent cytotoxic properties, making it a subject of interest in cancer research. The compound has a complex structure featuring a spiroacetal moiety and several stereocenters, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bistramide A is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multiple steps to construct the spiroacetal core and the various stereocenters. Key steps typically include aldol reactions, spiroacetalization, and stereoselective reductions. One notable synthetic approach involves the use of a chiral auxiliary to control the stereochemistry during the formation of the spiroacetal .
Industrial Production Methods
Industrial production of Bistramide A is not common due to its complex structure and the difficulty of its synthesis. Most of the compound used in research is obtained through laboratory synthesis rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Bistramide A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups within Bistramide A, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the reactions of Bistramide A include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of Bistramide A depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
Bistramide A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and the development of new synthetic methodologies.
Mechanism of Action
Bistramide A exerts its effects primarily by binding to actin, a key protein involved in the cytoskeleton of cells. This binding inhibits actin polymerization and severs existing actin filaments, disrupting the cytoskeleton and leading to cell death. The molecular targets include the actin monomers, and the pathways involved are related to cytoskeletal dynamics and cell motility .
Comparison with Similar Compounds
Similar Compounds
Jasplakinolide: Another marine natural product that also targets actin but stabilizes actin filaments rather than severing them.
Latrunculin A: Binds to actin monomers and prevents polymerization, similar to Bistramide A.
Cytochalasin D: Inhibits actin polymerization by binding to the barbed ends of actin filaments.
Uniqueness of Bistramide A
Bistramide A is unique in its dual action of inhibiting polymerization and severing actin filaments, which distinguishes it from other actin-targeting compounds. This dual mechanism contributes to its potent cytotoxicity and makes it a valuable tool in studying actin dynamics and developing anticancer therapies .
Properties
Molecular Formula |
C40H68N2O8 |
---|---|
Molecular Weight |
705 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33-,34+,35-,36+,37-,40-/m0/s1 |
InChI Key |
HXZRMADPDYFMEB-CPBPHPDTSA-N |
SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Isomeric SMILES |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
Canonical SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Synonyms |
istramide A bistratene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.